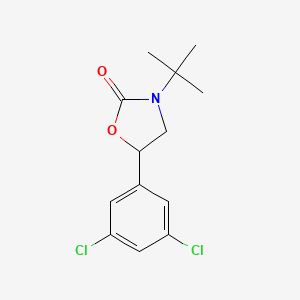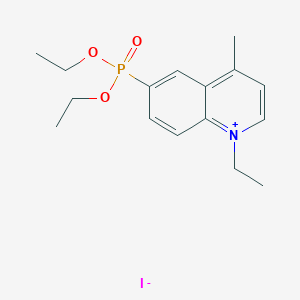
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethoxyphosphoryl, ethyl, and methyl groups, and an iodide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylquinoline with diethyl phosphite in the presence of a base, followed by quaternization with ethyl iodide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quinolinium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting its replication and transcription processes. Additionally, the diethoxyphosphoryl group can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinolinium salts such as:
- 6-(Diethoxyphosphoryl)-1-methylquinolin-1-ium iodide
- 6-(Diethoxyphosphoryl)-1-ethylquinolin-1-ium bromide
- 4-Methylquinolinium iodide
Uniqueness
What sets 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide apart is its specific substitution pattern, which imparts unique chemical and physical properties
Propiedades
Número CAS |
87981-26-8 |
|---|---|
Fórmula molecular |
C16H23INO3P |
Peso molecular |
435.24 g/mol |
Nombre IUPAC |
6-diethoxyphosphoryl-1-ethyl-4-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C16H23NO3P.HI/c1-5-17-11-10-13(4)15-12-14(8-9-16(15)17)21(18,19-6-2)20-7-3;/h8-12H,5-7H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
GOZYTUHAHSMYDA-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C2C=CC(=CC2=C(C=C1)C)P(=O)(OCC)OCC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


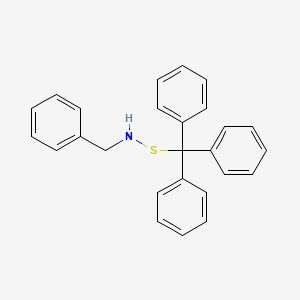
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)

![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
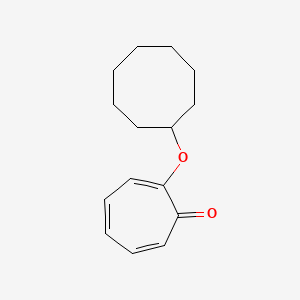
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)
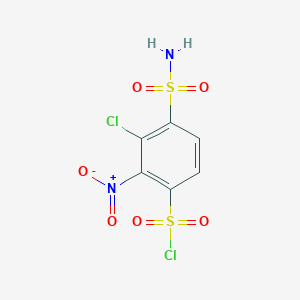
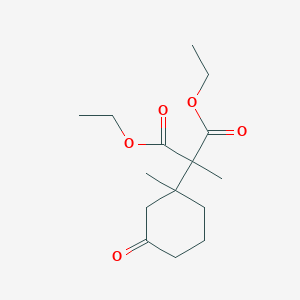



![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)

